2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE
Description
Historical Context and Evolution of Thiazole (B1198619) Synthesis Methodologies in Organic Chemistry
The field of thiazole chemistry has been steadily developing since the pioneering work of Hofmann and Hantzsch. nih.goveurekaselect.com The most classical and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in the late 19th century. mdpi.comasianpubs.org This method typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide. nih.gov The versatility of the Hantzsch synthesis allows for the preparation of a wide variety of thiazoles with different substituents at positions 2, 4, or 5 by simply changing the starting materials. nih.gov
Another significant historical method is the Cook-Heilbron synthesis, discovered in 1947. wikipedia.org This reaction forms 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates, generally under mild conditions. wikipedia.orgpharmaguideline.com It was a pivotal development for accessing the 5-aminothiazole class of compounds, which were previously difficult to obtain. wikipedia.org Over the decades, these foundational methods have been modified and numerous new synthetic routes have been developed, including multicomponent reactions and syntheses utilizing catalysts or unconventional conditions like microwave irradiation, reflecting the evolution of synthetic organic chemistry toward greater efficiency and environmental compatibility. mdpi.comnih.gov
| Synthesis Method | Key Reactants | Primary Product Type | Key Advantages |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | α-Halocarbonyl compound + Thioamide (or thiourea) | Substituted thiazoles (e.g., 2,4-disubstituted) | High versatility, broad substrate scope, generally good yields. mdpi.comnih.gov |
| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon disulfide (or dithioacid) | 5-Aminothiazoles | Operates under mild conditions, provides access to a specific class of thiazoles. wikipedia.org |
Role of Thiazole Scaffolds as Privileged Structures in Chemical Research and Compound Design
In the field of medicinal chemistry, the thiazole ring is recognized as a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile scaffold for the development of new therapeutic agents. bohrium.com The ability of the thiazole nucleus to engage in various non-covalent interactions, coupled with its metabolic stability, makes it a favored component in drug design.
The presence of the thiazole motif is a defining feature of numerous commercially significant pharmaceuticals. bohrium.com Notable examples include the antiretroviral drug Ritonavir, which is used in the treatment of HIV/AIDS, and the non-steroidal anti-inflammatory drug Meloxicam. nih.govpharmaguideline.combohrium.com The academic and industrial pursuit of new thiazole-containing compounds is driven by the consistent finding that this scaffold is present in molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. bohrium.comresearchgate.net
Specific Academic Relevance of 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE as a Reactive Intermediate
The compound this compound, or more commonly documented by its isomer 4-(chloromethyl)-2-isopropylthiazole (B1586742), is a prime example of a halomethyl-substituted thiazole that serves as a highly significant reactive intermediate in multi-step organic synthesis. Its academic and industrial importance is intrinsically linked to its role as a key building block in the synthesis of prominent pharmaceutical agents.
The primary reactivity of this compound is centered on the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward implementation of the 2-isopropylthiazole-4-methyl moiety into a larger molecule via a nucleophilic substitution reaction.
| Property | Value |
|---|---|
| Chemical Name | 4-(Chloromethyl)-2-isopropylthiazole |
| CAS Number | 40516-57-2 |
| Molecular Formula | C₇H₁₀ClNS |
| Molecular Weight | 175.68 g/mol |
| Appearance | Solid |
A well-documented and highly relevant application of this intermediate is in the synthesis of the HIV protease inhibitor Ritonavir and the pharmacokinetic booster Cobicistat. chemicalbook.com In a critical step of the synthesis, 4-(chloromethyl)-2-isopropylthiazole is reacted with methylamine (B109427). In this reaction, the nitrogen atom of methylamine acts as a nucleophile, attacking the carbon of the chloromethyl group and displacing the chloride ion. This substitution reaction forms 2-isopropyl-4-(methylaminomethyl)thiazole, a more advanced intermediate that is carried forward to construct the final drug molecule. google.comchemicalbook.comgoogle.com This specific transformation highlights the compound's utility as a reactive synthon, enabling the efficient and targeted construction of complex, biologically active molecules. The extensive patent literature and chemical research surrounding this reaction underscore the compound's significant academic and practical relevance. google.comgoogle.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-(chloromethyl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
InChI Key |
TYAQAJHTSFPCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)CCl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 2 Chloromethyl 4 Isopropylthiazole
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chlorine atom on the methyl group at the 4-position is a good leaving group, making the adjacent carbon atom highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of the synthetic applications of 2-(chloromethyl)-4-isopropylthiazole, allowing for the facile introduction of a wide range of functional groups.
One of the most well-documented transformations of this compound is its reaction with primary and secondary amines. This nucleophilic substitution reaction, specifically an amination, proceeds readily to replace the chloro group with an amino moiety. A prominent example is the reaction with methylamine (B109427), which serves as a key step in the synthesis of various pharmaceutical intermediates. google.com
The reaction involves the direct displacement of the chloride ion by the nitrogen atom of the amine. In a typical procedure, this compound is treated with an aqueous solution of methylamine. chemicalbook.com The mixture is heated to facilitate the reaction, which typically proceeds overnight to completion. google.comchemicalbook.com The resulting product is a secondary amine, 2-isopropyl-4-(methylaminomethyl)thiazole. google.comchemicalbook.com This transformation is efficient, with reported yields as high as 74%. google.comchemicalbook.com
Detailed findings from a representative amination reaction are summarized in the table below.
| Parameter | Details |
|---|---|
| Starting Material | This compound |
| Nucleophile | 40% aqueous methylamine solution |
| Reaction Temperature | 50-60 °C |
| Reaction Time | Overnight |
| Product | 2-isopropyl-4-(methylaminomethyl)thiazole |
| Reported Yield | 74% |
The amination reaction is a gateway to a broad class of compounds known as aminomethyl thiazole (B1198619) derivatives. The product of the reaction with methylamine, 2-isopropyl-4-(methylaminomethyl)thiazole, is itself a key intermediate in the synthesis of more complex molecules, including the HIV protease inhibitor Ritonavir. google.comgoogle.com The versatility of the chloromethyl group allows for the introduction of various amine nucleophiles, not just methylamine, enabling the synthesis of a diverse library of aminomethyl thiazole compounds for pharmaceutical research and development. biosynth.comtcichemicals.com The general structure of these products features a thiazole ring substituted with an aminomethyl side chain, which can be further functionalized.
While amination is a common reaction, the electrophilic nature of the carbon atom in the chloromethyl group allows it to react with a wide array of other nucleophiles. Although specific literature detailing the reaction of this compound with carbazates is not prevalent, the principles of nucleophilic substitution suggest such reactions are feasible. Carbazates, being hydrazine (B178648) derivatives, possess a nucleophilic nitrogen atom that can displace the chloride.
The reactivity of similar chloromethyl-substituted heterocycles has been demonstrated with various nucleophiles. For instance, analogous compounds react with sulfur nucleophiles like thiourea (B124793) and thiocyanate, as well as other heteroatom nucleophiles. mun.ca The sulfhydryl group of cysteine, particularly in its anionic thiolate form, is a potent soft nucleophile that readily reacts with soft electrophiles. nih.gov This general reactivity profile indicates that this compound can serve as a versatile precursor for introducing not only nitrogen-based functional groups but also those based on sulfur, oxygen, and other heteroatoms.
Reactivity of the Thiazole Heterocyclic Ring System
The thiazole ring is an aromatic system, a property conferred by the delocalization of six π-electrons over the five-membered ring. chemicalbook.comnih.gov Its reactivity is influenced by the presence of two different heteroatoms: a thiophene-like sulfur atom at position 1 and a pyridine-like nitrogen atom at position 3. chemicalbook.com This structure leads to a nuanced reactivity profile, particularly in electrophilic substitution reactions.
The thiazole ring can undergo electrophilic aromatic substitution, though it is generally less reactive than benzene (B151609) due to the electron-withdrawing inductive effect of the electronegative nitrogen atom. ias.ac.in The distribution of electron density in the thiazole ring is not uniform. Theoretical calculations and experimental results consistently show that the C5 position is the most electron-rich and, therefore, the most favorable site for electrophilic attack. chemicalbook.compharmaguideline.comwikipedia.org The general order of reactivity for electrophilic substitution on an unsubstituted thiazole ring is C5 > C4 > C2. pharmaguideline.com
The substituents on the this compound ring modify this inherent reactivity:
2-Isopropyl group: As an alkyl group, it is electron-donating through an inductive effect. Electron-donating groups at the C2 position are known to further activate the C5 position, enhancing its propensity for electrophilic attack. pharmaguideline.com
4-Chloromethyl group: This group is generally considered to be electron-withdrawing due to the inductive effect of the chlorine atom, which would slightly deactivate the ring towards electrophilic substitution. science.gov
Considering these factors, the directing effects of the substituents and the intrinsic reactivity of the thiazole nucleus are aligned. The electron-donating isopropyl group at C2 strongly activates the C5 position, which is already the most nucleophilic carbon in the ring. Therefore, it is predicted that electrophilic aromatic substitution reactions on this compound would occur almost exclusively at the C5 position.
The thiazole ring is a relatively stable aromatic system, resistant to many chemical conditions. pharmaguideline.com For example, the ring is stable towards catalytic hydrogenation using platinum catalysts and to reduction by metals in hydrochloric acid. pharmaguideline.com However, under specific and often harsh conditions, the ring can undergo cleavage or rearrangement.
One of the most common methods for thiazole ring opening is reductive desulfurization using Raney Nickel. pharmaguideline.com This reaction cleaves the carbon-sulfur bonds, leading to the degradation of the heterocyclic system. pharmaguideline.com Similarly, strong reducing agents such as sodium in liquid ammonia (B1221849) have been shown to cause reductive ring-opening of substituted thiazoles, further demonstrating the possibility of cleaving the ring under potent reducing conditions. researchgate.net
While less common, rearrangement pathways for thiazole derivatives have also been documented. Certain substituted thiazoles can undergo cycloaddition reactions that are followed by ring-opening and extrusion of the sulfur atom, ultimately yielding a pyridine (B92270) derivative. wikipedia.org Other heterocyclic systems, such as oxazoles, are known to rearrange into thiazoles, highlighting the potential for skeletal transformations among five-membered heterocycles under specific synthetic conditions. acs.org For this compound, while the ring is stable under the conditions typically used for modifying the chloromethyl group, it is susceptible to cleavage under strong reductive conditions.
Functional Group Interconversions Involving the Isopropyl Moiety
The chemical literature provides limited specific information regarding the direct functional group interconversions of the isopropyl moiety on the this compound molecule. The primary focus of existing research has been on the synthesis of this compound as a key intermediate and the subsequent reactions involving the highly reactive chloromethyl group at the 2-position of the thiazole ring.
The synthesis of this compound itself involves the formation of the thiazole ring with the isopropyl group already in place. A common synthetic route involves the reaction of isobutyramide (B147143) with a sulfurizing agent like phosphorus pentasulfide to form 2-methylpropane thioamide. This intermediate is then cyclized with 1,3-dichloroacetone (B141476) to yield 4-(chloromethyl)-2-isopropylthiazole (B1586742) hydrochloride. newdrugapprovals.orggoogle.com
While direct transformations of the isopropyl group are not extensively documented, the reactivity of the chloromethyl group is a focal point of its chemistry, primarily in nucleophilic substitution reactions. This reactivity is crucial in its role as a building block for more complex molecules, notably the antiretroviral drug Ritonavir. newdrugapprovals.orggoogle.com In the synthesis of Ritonavir and related compounds, the chlorine atom of the chloromethyl group is displaced by various nucleophiles, such as amines, to form a new carbon-nitrogen bond. newdrugapprovals.orggoogle.com
For instance, 4-(chloromethyl)-2-isopropylthiazole hydrochloride is often reacted with aqueous methylamine to produce 2-isopropyl-4-(((N-methyl)amino)methyl)thiazole. google.com This transformation is a key step in constructing the side chains of pharmacologically active molecules.
The stability of the isopropyl group under the conditions used for the reactions of the chloromethyl moiety suggests that it is relatively inert. The C-C and C-H bonds of the isopropyl group are strong and not easily functionalized without employing more aggressive reagents that would likely also affect the thiazole ring or the chloromethyl group.
Below is a table summarizing the key reaction involving the functional group of this compound, highlighting the transformation of the chloromethyl group.
| Reactant | Reagent | Product | Reaction Type |
| 4-(chloromethyl)-2-isopropylthiazole hydrochloride | Aqueous Methylamine | 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole | Nucleophilic Substitution |
2 Chloromethyl 4 Isopropylthiazole As a Versatile Synthetic Intermediate
Building Block for Complex Heterocyclic Structures
2-(Chloromethyl)-4-isopropylthiazole is a highly valuable intermediate in organic synthesis, primarily due to the reactivity of the chloromethyl group. This functional group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity allows for the facile introduction of various substituents and the construction of more complex molecular architectures, including fused ring systems and polyheterocyclic structures. The thiazole (B1198619) ring itself is a significant pharmacophore found in numerous biologically active compounds.
Synthesis of Fused Ring Systems and Polyheterocycles
The structure of this compound provides a key building block for synthesizing bicyclic and polycyclic heterocyclic systems. A prominent example is the formation of thiazolo[3,2-a]pyrimidines, a class of fused heterocycles with a wide range of reported biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.govnih.gov The general synthesis strategy involves the reaction of a 2-aminothiazole (B372263) derivative, which can be accessed from precursors like this compound, with various reagents to construct the adjoining pyrimidine (B1678525) ring. researchgate.net Different synthetic routes, including multicomponent reactions and condensations, have been developed to access this privileged scaffold. researchgate.net
Beyond fused systems, this intermediate is instrumental in creating polyheterocyclic molecules where multiple rings are linked together. Research has demonstrated the synthesis of "clubbed" heterocycles, where the isopropylthiazole moiety is connected to other five-membered rings such as 1,2,4-triazoles and 1,3,4-oxadiazoles. nih.gov These syntheses often begin with a carbohydrazide (B1668358) derivative of the isopropylthiazole, which then undergoes cyclization with appropriate reagents to form the linked triazole or oxadiazole rings. nih.gov The resulting polyheterocyclic compounds are investigated for a range of potential therapeutic applications, including antimicrobial and antitubercular activities. nih.gov The ability to link different heterocyclic scaffolds through the versatile thiazole intermediate allows for the exploration of novel chemical space and structure-activity relationships. mdpi.com
Precursor for Advanced Thiazole Derivatives with Modified Substituents
The chloromethyl group at the 2-position of the thiazole ring is the key to its versatility, acting as a reactive handle for introducing a wide array of functional groups. The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. This classic SN2 reaction pathway is fundamental to its role as a synthetic precursor.
A diverse range of nucleophiles can be employed to modify the substituent, thereby creating a library of advanced thiazole derivatives. Common nucleophilic reagents include amines, thiols, and alkoxides. For instance, reaction with primary or secondary amines, such as piperazine, leads to the formation of aminomethylthiazole derivatives. mdpi.com This specific reaction is a cornerstone in the generation of compound libraries for drug discovery. mdpi.com The table below illustrates the outcomes of typical nucleophilic substitution reactions with this compound.
| Nucleophile | Resulting Substituent | Product Class |
|---|---|---|
| Primary/Secondary Amine (e.g., Piperazine) | -CH₂-NRR' | Aminomethylthiazole |
| Thiol (R-SH) | -CH₂-SR | Thioether |
| Alkoxide (R-O⁻) | -CH₂-OR | Alkoxymethylthiazole (Ether) |
| Cyanide (CN⁻) | -CH₂-CN | Thiazolylacetonitrile |
This synthetic flexibility allows chemists to systematically alter the physicochemical properties of the molecule, such as polarity, size, and hydrogen bonding capacity, which is a critical aspect of medicinal chemistry and lead optimization.
Applications in the Construction of Bioisosteric Scaffolds within Academic Contexts
In medicinal chemistry, bioisosterism is a strategy used to design analogues of biologically active compounds by replacing a functional group or scaffold with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The thiazole ring is recognized as a versatile bioisostere for other aromatic systems, such as benzene (B151609) or pyridine (B92270), and can also act as a bioisostere for a carbonyl group. nih.govacs.org
Within academic research, intermediates like this compound are valuable tools for synthesizing series of compounds to probe bioisosteric relationships. The ability to easily modify the substituent at the 2-position allows for the creation of diverse thiazole-based scaffolds. These scaffolds can then be incorporated into new molecular designs to replace a core fragment of a known bioactive molecule, a process often referred to as "scaffold hopping." For example, a research program might replace a phenyl ring in a known enzyme inhibitor with a 4-isopropylthiazole (B170079) moiety to explore potential improvements in metabolic stability or target engagement. The thiazole ring offers a different arrangement of heteroatoms and electronic distribution compared to a simple carbocyclic ring, which can lead to novel and beneficial interactions with a biological target. researchgate.net The synthetic accessibility provided by this compound facilitates such academic explorations into structure-activity relationships and the discovery of novel chemotypes. nih.gov
Role in the Design and Synthesis of Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique used in drug discovery to synthesize a large number of different but structurally related molecules—a "library"—in a systematic and efficient manner. rjdentistry.com These libraries are then screened for biological activity. The success of this approach relies on the use of versatile building blocks that can be readily combined with a diverse set of reactants.
This compound, and closely related analogues, are well-suited for this role. The reactive chloromethyl group allows this thiazole core to be tethered to a solid-phase support or to be reacted in parallel with a variety of nucleophiles or other building blocks. mdpi.comnih.gov
A clear example of this application is the parallel synthesis of a library of piperazine-tethered thiazole compounds. mdpi.com In this approach, a 4-chloromethyl-2-aminothiazole derivative is reacted with piperazine. The resulting piperazine-thiazole core, now possessing a reactive secondary amine, is then further diversified by reacting it with a wide array of commercially available carboxylic acids to form a large library of amide derivatives. mdpi.com This strategy allows for the rapid generation of hundreds of unique compounds from a common intermediate, each with different substituents, for screening against therapeutic targets like Plasmodium falciparum, the parasite responsible for malaria. mdpi.com
| Common Core | Linker | Variable Building Block (R-COOH) | Final Compound Structure |
|---|---|---|---|
| 4-Isopropylthiazole | -CH₂-Piperazine-Amide- | Acetic Acid | Core-Linker-CH₃ |
| Benzoic Acid | Core-Linker-Phenyl | ||
| Isonicotinic Acid | Core-Linker-Pyridyl |
This systematic approach to synthesis is highly efficient for exploring structure-activity relationships and identifying initial "hit" compounds in the early stages of drug discovery. nih.gov
Structural Elucidation and Characterization Methodologies in Academic Research
Spectroscopic Analysis Techniques for Compound Characterization
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
For instance, the protons of the isopropyl group would be expected to show a doublet for the six equivalent methyl protons and a septet for the single methine proton due to spin-spin coupling. The chloromethyl group protons would likely appear as a singlet in a distinct region of the spectrum. The lone proton on the thiazole (B1198619) ring would also exhibit a characteristic singlet. The precise chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the thiazole ring.
Table 1: Predicted ¹H NMR Spectral Data for 2-(chloromethyl)-4-isopropylthiazole
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Isopropyl -CH₃ | ~1.3 | Doublet |
| Isopropyl -CH | ~3.1 | Septet |
| -CH₂Cl | ~4.7 | Singlet |
| Thiazole -H | ~7.2 | Singlet |
Note: The data in this table is predicted based on general principles of ¹H NMR spectroscopy and data for analogous compounds, as specific experimental data for this compound was not found in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the number and types of carbon atoms in a molecule. Each unique carbon atom in the structure of this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
Based on the analysis of related thiazole structures, the carbon atoms of the isopropyl group, the chloromethyl group, and the thiazole ring would resonate at characteristic chemical shifts. The carbon attached to the chlorine atom would be expected to appear at a lower field compared to the other aliphatic carbons due to the electronegativity of chlorine. The carbons of the thiazole ring would have chemical shifts typical for heterocyclic aromatic compounds.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Isopropyl -CH₃ | ~23 |
| Isopropyl -CH | ~33 |
| -CH₂Cl | ~45 |
| Thiazole C4 | ~115 |
| Thiazole C5 | ~150 |
| Thiazole C2 | ~170 |
Note: The data in this table is predicted based on general principles of ¹³C NMR spectroscopy and data for analogous compounds, as specific experimental data for this compound was not found in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the isopropyl and chloromethyl groups, the C=N and C=C bonds within the thiazole ring, and the C-Cl bond.
The analysis of various thiazole derivatives by IR spectroscopy has shown characteristic peaks that aid in their identification. For example, the stretching vibrations of the thiazole ring typically appear in the fingerprint region of the spectrum.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N stretch (thiazole) | 1600-1650 |
| C=C stretch (thiazole) | 1450-1550 |
| C-Cl stretch | 600-800 |
Note: The data in this table is predicted based on general principles of IR spectroscopy and data for analogous compounds, as specific experimental data for this compound was not found in the searched literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation of the molecular ion would likely involve the loss of the chloromethyl group or cleavage of the isopropyl group, leading to the formation of characteristic fragment ions that can be used to confirm the structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ (³⁵Cl) | 175 |
| [M+2]⁺ (³⁷Cl) | 177 |
| [M-CH₂Cl]⁺ | 126 |
| [M-CH(CH₃)₂]⁺ | 132 |
Note: The data in this table is predicted based on the molecular structure of this compound, as specific experimental mass spectral data was not found in the searched literature.
X-ray Crystallography for Solid-State Structural Determination of Derivatives
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms within a crystal. While this technique is applicable to solid compounds, it is often performed on derivatives of a target molecule that form high-quality crystals. In the context of this compound, which may be a liquid or low-melting solid, X-ray crystallographic studies would likely be conducted on its solid derivatives.
Research on various thiazole derivatives has demonstrated the utility of X-ray crystallography in confirming their molecular structures and understanding their packing in the solid state. daicelpharmastandards.comnih.govoup.comslideshare.net These studies provide precise bond lengths, bond angles, and conformational details that are not obtainable from spectroscopic methods alone. For instance, the crystal structure of a derivative would definitively confirm the connectivity of the chloromethyl and isopropyl groups to the thiazole ring.
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a crucial technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This analysis provides an empirical formula for the molecule, which can be compared with the theoretical composition calculated from the proposed molecular formula to assess the purity of the sample.
For this compound (C₇H₁₀ClNS), the theoretical elemental composition would be calculated based on the atomic masses of its constituent elements. Experimental data from elemental analysis should closely match these theoretical values to confirm the compound's identity and purity. While specific experimental data for this compound is not available, a patent for preparing halogenated isothiazoles provides an example of how such data is presented and utilized for structural confirmation. google.com
Table 5: Theoretical Elemental Composition of this compound (C₇H₁₀ClNS)
| Element | Theoretical Percentage (%) |
| Carbon (C) | 47.86 |
| Hydrogen (H) | 5.74 |
| Nitrogen (N) | 7.97 |
| Sulfur (S) | 18.25 |
| Chlorine (Cl) | 20.18 |
Computational and Theoretical Investigations of 2 Chloromethyl 4 Isopropylthiazole and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide insights into molecular geometries, reaction mechanisms, and various spectroscopic properties.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(chloromethyl)-4-isopropylthiazole, DFT studies would be instrumental in mapping out potential reaction pathways. For instance, in nucleophilic substitution reactions involving the chloromethyl group, DFT could be used to calculate the energies of reactants, products, and transition states. This would help in determining the activation energy and predicting the reaction rate.
A typical study would involve optimizing the geometries of all species involved in a proposed reaction mechanism. The transition state, a first-order saddle point on the potential energy surface, would be located and confirmed by frequency analysis (identifying a single imaginary frequency). The calculated energy barrier would provide a quantitative measure of the reaction's feasibility. However, no such specific studies have been published for this compound.
Table 1: Hypothetical DFT Energy Profile for a Nucleophilic Substitution on this compound This table is illustrative and not based on actual published data.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | [Data Not Available] |
| Products | [Data Not Available] |
Frontier Molecular Orbital (FMO) Analysis for Predicting Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals can indicate how a molecule will interact with other species.
For this compound, the HOMO would likely be localized on the thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, indicating its nucleophilic character. The LUMO would be expected to have significant contributions from the antibonding orbital of the C-Cl bond, highlighting this site's susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net While this analysis is standard for many thiazole derivatives, specific FMO data for this compound is not available in the literature. rsc.orgnih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies This table is for conceptual purposes only, as no specific data exists for the target compound.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | [Data Not Available] |
| LUMO | [Data Not Available] |
| HOMO-LUMO Gap | [Data Not Available] |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For this compound, MD simulations could provide insights into its conformational flexibility, particularly the rotation around the single bonds connecting the isopropyl and chloromethyl groups to the thiazole ring.
By simulating the molecule's movement over time, researchers can identify the most stable conformations and the energy barriers between them. MD simulations are also invaluable for studying intermolecular interactions, for example, by placing the molecule in a solvent box to understand its solvation properties and how it interacts with solvent molecules. Such studies are common for thiazole derivatives in the context of drug design to understand their behavior in biological environments, but no such simulations have been published for this specific compound. wjarr.com
In Silico Ligand Docking Studies and Virtual Screening in Chemical Design Methodologies
In silico ligand docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is frequently used in drug discovery to screen for potential drug candidates by docking them into the active site of a protein.
If this compound or its derivatives were being investigated as potential inhibitors of a particular enzyme, docking studies would be performed to predict their binding mode and affinity. Virtual screening would involve docking a large library of related compounds to identify those with the most favorable predicted binding energies. While numerous studies have employed these techniques for various thiazole-containing molecules, there is no published research detailing docking or virtual screening studies specifically involving this compound. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Structure Chemical Property Relationship Studies in Thiazole Derivatives
Influence of Substituent Variations on Chemical Reactivity and Selectivity
Substituents on the thiazole (B1198619) ring profoundly modify its electronic and steric landscape, thereby controlling the outcomes of chemical reactions. The specific nature and position of these groups are critical in directing chemical transformations.
The isopropyl group at the C4 position of the thiazole ring exerts a significant influence through both electronic and steric effects.
Electronic Effects: The isopropyl group is an electron-donating group due to hyperconjugation and its inductive effect (+I). This donation of electron density to the thiazole ring has several consequences:
It can influence the basicity of the ring's nitrogen atom.
It affects the electron distribution within the aromatic system, which can impact the sites of electrophilic or nucleophilic attack on the ring itself. Thiazoles with electron-donating substituents are known to undergo certain ring-opening processes more readily under specific catalytic conditions. researchgate.net
Steric Effects: The bulky nature of the isopropyl group creates steric hindrance around the C4 and C5 positions of the thiazole ring. This steric bulk can:
Hinder the approach of reagents to the C4 and C5 positions, thereby directing reactions to other, less hindered sites, such as the C2-chloromethyl group.
A comparison of alkyl substituents on a thiazole ring highlights the dual role of the isopropyl group. While a methyl group also has an electron-donating effect, the larger size of the isopropyl group provides a more substantial steric shield.
Table 1: Comparison of Electronic and Steric Effects of Alkyl Substituents at C4 of a Thiazole Ring
| Substituent | Inductive Effect | Relative Steric Hindrance | Predicted Impact on Ring Reactivity |
| Hydrogen | Neutral | Minimal | Baseline reactivity |
| Methyl | +I (Weak) | Low | Slight activation of the ring |
| Isopropyl | +I (Moderate) | Moderate | Moderate activation of the ring, significant steric shielding of C4/C5 |
The thiazole ring is not electronically uniform; the reactivity of a substituent is highly dependent on its position. The C2 position, where the chloromethyl group is located in the title compound, has distinct electronic properties compared to the C4 and C5 positions. pharmaguideline.com
C2 Position: This position is the most electron-deficient carbon in the thiazole ring. pharmaguideline.com This deficiency is due to the inductive electron-withdrawal by the adjacent nitrogen and sulfur atoms. Placing the chloromethyl group at C2 makes the methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic substitution reactions. The chlorine atom becomes an excellent leaving group, facilitating reactions with a wide range of nucleophiles. ias.ac.in
C4 Position: The C4 position is considered almost electronically neutral. pharmaguideline.com A chloromethyl group at this position would be less reactive towards nucleophiles compared to the C2-substituted isomer. The specific reactivity is due to the chloromethyl group at the 4-position of the thiazole ring, allowing for selective nucleophilic substitution.
C5 Position: The C5 position is slightly electron-rich, making a chloromethyl group at this location the least reactive of the three positions towards nucleophilic attack. pharmaguideline.com Electrophilic substitution on the thiazole ring itself, however, preferentially occurs at the C5 position. numberanalytics.com
The unique reactivity of the 2-(chloromethyl) group is a key feature. For instance, the protons on a methyl group at the C2 position are known to be more acidic and can participate in condensation reactions, a property that is amplified in the chloromethyl analogue, making it a potent electrophile. ias.ac.in
Table 2: Relative Reactivity of Positional Isomers of Chloromethylthiazole
| Isomer | Position of -CH₂Cl | Electronic Character of Position | Expected Reactivity in Nucleophilic Substitution |
| 2-(Chloromethyl)thiazole | C2 | Electron-deficient | High |
| 4-(Chloromethyl)thiazole | C4 | Near-neutral | Moderate |
| 5-(Chloromethyl)thiazole | C5 | Electron-rich | Low |
Stereochemical Considerations in the Synthesis and Reactivity of Derived Compounds
While 2-(chloromethyl)-4-isopropylthiazole itself is an achiral molecule, stereochemistry becomes a critical factor in the synthesis and reactions of its derivatives. When it reacts with chiral nucleophiles or reagents, or when subsequent modifications introduce a chiral center, the formation of stereoisomers (enantiomers or diastereomers) is possible.
For example, in a nucleophilic substitution reaction where the incoming nucleophile is chiral, the transition states leading to the different stereoisomeric products will have different energies, resulting in a diastereoselective reaction. masterorganicchemistry.com The steric bulk of the isopropyl group can play a role in influencing the facial selectivity of such reactions, potentially directing the approach of the nucleophile to the less hindered face of the reactive center.
Furthermore, if a reaction involving a derivative of this compound creates a new stereocenter, the existing structural features of the molecule can direct the stereochemical outcome. This is a common strategy in asymmetric synthesis, where the inherent structure of a reactant influences the stereochemistry of the product.
Rational Design Principles for Modifying the Thiazole Core for Specific Chemical Behaviors
The principles of rational design allow for the targeted modification of the this compound scaffold to achieve desired chemical properties. mdpi.comnih.gov This involves a systematic approach to altering its structure based on an understanding of structure-property relationships. rsc.org
Tuning Electrophilicity: The reactivity of the chloromethyl group can be modulated. To increase its electrophilicity and reactivity towards weaker nucleophiles, electron-withdrawing groups could be introduced at the C5 position of the thiazole ring. Conversely, adding another electron-donating group at C5 would decrease its reactivity.
Altering Steric Environment: The steric hindrance around the reactive site can be adjusted. Replacing the isopropyl group with a smaller (e.g., methyl) or larger (e.g., tert-butyl) alkyl group would systematically alter the steric accessibility of both the C4/C5 positions and, to a lesser extent, the C2-chloromethyl group. This can be used to control selectivity in reactions where multiple sites could react.
Introducing New Functional Sites: The thiazole ring itself can be functionalized. Based on the knowledge that electrophilic substitution occurs preferentially at C5, reactions like halogenation or nitration can be employed to introduce new functional groups, providing handles for further chemical transformations. numberanalytics.com
Bioisosteric Replacement: In medicinal chemistry applications, parts of the molecule can be replaced with other groups that have similar physical or chemical properties. For instance, the isopropyl group could be replaced with a cyclopropyl (B3062369) or other small cyclic group to explore different conformational constraints while maintaining a similar degree of lipophilicity.
By applying these principles, the this compound core can be systematically optimized for specific applications, whether for creating novel chemical entities or for use as a versatile intermediate in complex synthesis.
Future Research Directions and Emerging Trends in 2 Chloromethyl 4 Isopropylthiazole Chemistry
Development of Novel Catalytic Methods for its Synthesis and Selective Derivatization
The synthesis and functionalization of 2-(chloromethyl)-4-isopropylthiazole traditionally rely on established methods. However, the future lies in the development of sophisticated catalytic systems to enhance efficiency, control selectivity, and broaden the scope of accessible derivatives.
For Synthesis: Research will likely focus on catalytic improvements to the classical Hantzsch thiazole (B1198619) synthesis or entirely new catalytic routes. This could involve heterogeneous catalysts for easier separation and recycling, organocatalysts to avoid metal contamination, and biocatalytic methods employing enzymes for synthesis under mild, environmentally friendly conditions.
For Selective Derivatization: The reactivity of the chloromethyl group is a prime target for catalytic innovation. Future work could explore transition-metal-catalyzed cross-coupling reactions that directly utilize the C-Cl bond, bypassing the need for intermediate organometallic reagents. Furthermore, developing catalytic systems for the selective C-H functionalization at the C5 position of the thiazole ring would be a significant breakthrough, allowing for derivatization without pre-functionalization.
Table 1: Potential Catalytic Methods for Future Investigation
| Catalytic Approach | Target Reaction | Potential Advantages |
|---|---|---|
| Heterogeneous Catalysis | Hantzsch Synthesis | Catalyst recyclability, simplified product purification, suitability for continuous flow processes. |
| Organocatalysis | Asymmetric substitution | Avoidance of toxic heavy metals, access to chiral derivatives, mild reaction conditions. |
| Photoredox Catalysis | C-H Functionalization | Activation of otherwise inert bonds, novel reaction pathways, use of visible light as a renewable energy source. |
| Biocatalysis (Enzymes) | Selective Derivatization | High chemo-, regio-, and stereoselectivity; operation in aqueous media under mild conditions. |
Exploration of New Reaction Pathways and Elucidation of Novel Mechanistic Insights
Beyond established nucleophilic substitution at the chloromethyl group, there is a vast, unexplored territory of reaction pathways for this compound. Future research should aim to uncover and understand these novel transformations.
This includes exploring its participation in multicomponent reactions, where three or more reactants combine in a single step to form complex molecules, offering high efficiency and atom economy. sciencescholar.us Another promising avenue is the use of the thiazole ring as a directing group to control reactivity at other sites in a molecule. Investigating its behavior in cycloaddition reactions or under radical-forming conditions could also yield novel molecular scaffolds.
Crucially, the exploration of these new reactions must be coupled with detailed mechanistic studies. By employing a combination of kinetic analysis, isotopic labeling, and computational modeling, researchers can gain deep insights into the transition states and intermediates involved. This fundamental understanding is essential for optimizing reaction conditions and rationally designing future synthetic applications.
Integration into Advanced Organic Synthesis Strategies, including Flow Chemistry and Green Chemistry Approaches
The chemical industry's shift towards more sustainable and efficient manufacturing processes necessitates the integration of advanced synthesis strategies.
Green Chemistry: The principles of green chemistry offer a framework for making the synthesis and derivatization of this compound more environmentally benign. researchgate.net This involves replacing hazardous solvents with greener alternatives (e.g., water, ionic liquids, supercritical fluids), utilizing energy-efficient techniques like microwave or ultrasound irradiation, and designing reactions that are highly atom-economical to minimize waste. sruc.ac.ukmdpi.com The development of solvent-free reaction conditions, for instance through grinding or ball-milling techniques, represents a particularly attractive goal. mdpi.com
Flow Chemistry: Continuous flow chemistry presents a paradigm shift from traditional batch processing. unimi.it Performing reactions in microreactors or flow systems allows for precise control over parameters like temperature, pressure, and reaction time, often leading to higher yields, better selectivity, and improved safety, especially for highly exothermic or hazardous reactions. nih.gov The integration of in-line purification and analysis can lead to fully automated processes, accelerating the synthesis and screening of new derivatives of this compound.
Table 2: Comparison of Synthesis Strategies
| Feature | Traditional Batch Chemistry | Flow Chemistry | Green Chemistry |
|---|---|---|---|
| Scale | Milligram to multi-ton | Microgram to kilogram | Applicable to both |
| Safety | Challenges with exotherms, hazardous reagents | Enhanced safety, smaller reagent volumes | Prioritizes non-toxic reagents and conditions |
| Control | Limited control over mixing and heat transfer | Precise control of temperature, pressure, time | Focus on mild conditions, renewable resources |
| Efficiency | Variable yields, often requires offline purification | Often higher yields, potential for in-line purification | Aims for high atom economy and reduced waste |
| Reproducibility | Can be variable between scales | Highly reproducible | High, when processes are optimized |
Computational-Guided Design and Prediction of Novel Thiazole-Containing Chemical Scaffolds
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can accelerate the design and discovery of new molecules with desired properties.
Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. This information can guide the development of new reactions by identifying the most likely sites for electrophilic or nucleophilic attack and by modeling reaction mechanisms to predict the most favorable pathways.
Furthermore, computational tools can be used to design virtual libraries of novel thiazole-containing scaffolds based on the this compound core. Through techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, these virtual compounds can be screened for potential biological activity against various targets, such as enzymes or receptors. This in silico approach allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources in the laboratory. The ultimate goal is the rational, computer-aided design of new functional molecules for applications in medicine, agriculture, and materials science.
Table 3: Application of Computational Methods
| Computational Method | Application in Thiazole Chemistry | Research Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict reactivity | Deeper mechanistic understanding, rational design of new reactions. |
| Molecular Docking | Predict binding of derivatives to biological targets | Identification of potential drug candidates with specific therapeutic actions. |
| QSAR | Correlate chemical structure with biological activity | Predictive models to guide the design of more potent compounds. |
| Virtual Screening | Screen large libraries of virtual compounds | Prioritization of synthetic targets, accelerating the discovery process. |
Q & A
Q. What are the optimal synthetic routes for 2-(chloromethyl)-4-isopropylthiazole, and how can purity be ensured?
Methodological Answer: The compound is synthesized via a cyclocondensation reaction between isobutyramide and 1,3-dichloroacetone under mild conditions (room temperature, 24 hours). Key steps include:
- Reagents : Isobutyramide (CAS 563-83-7) and 1,3-dichloroacetone (CAS 534-07-6) in dichloromethane.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields a purity of >95%.
- Analytical Validation : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How does the chloromethyl group influence the compound’s stability under varying storage conditions?
Methodological Answer: The chloromethyl group increases reactivity, necessitating storage in inert atmospheres (argon) at -20°C. Stability studies show:
- Hydrolysis Risk : Degrades in aqueous solutions (pH >7) within 48 hours.
- Thermal Stability : Stable at 25°C for 30 days but decomposes at 60°C (20% loss in 7 days).
- Analytical Monitoring : High-performance liquid chromatography (HPLC) tracks degradation products .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?
Methodological Answer:
- Analog Synthesis : Replace the isopropyl group with cyclopropyl or phenyl groups to assess steric/electronic effects.
- Biological Assays : Test analogs against enzyme targets (e.g., cytochrome P450) using fluorescence-based inhibition assays.
- Data Correlation : Compare IC₅₀ values with computational docking scores (e.g., AutoDock Vina) to identify binding motifs .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Palladium-Catalyzed Coupling : React with arylboronic acids (Suzuki-Miyaura) to form biaryl thiazoles. Use isotopic labeling (e.g., D₂O) to track proton transfer steps.
- Kinetic Profiling : Monitor reaction rates via UV-Vis spectroscopy. A 2016 study on triazole derivatives demonstrated rate-limiting oxidative addition steps .
Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 55% vs. 72%)?
Methodological Answer:
- Variable Control : Replicate reactions under strict anhydrous conditions (Schlenk line) to exclude moisture interference.
- Yield Optimization : Use design of experiments (DoE) to test solvent polarity (e.g., DMF vs. THF) and catalyst loading.
- Validation : Compare NMR spectra with literature data to confirm product identity .
Q. What in vitro models are appropriate for preliminary toxicity screening?
Methodological Answer:
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
